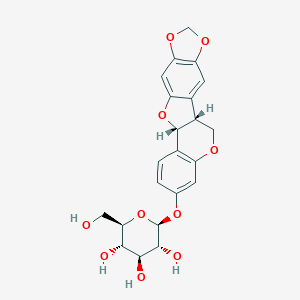

(-)-Maackiain 3-O-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Maackiain 3-O-glucoside (also known as Trifolirhizin) is a naturally occurring isoflavonoid, specifically a pterocarpan, isolated from plants such as those in the Sophora and Trifolium genera. As the glycosylated form of the phytoalexin (-)-Maackiain, its primary role in nature is in plant defense. For procurement purposes, the key distinction of this compound is the presence of a glucose moiety, which fundamentally alters its physicochemical properties compared to its aglycone, impacting its utility in research and development, particularly in creating aqueous formulations and in studies of bioavailability and metabolism.

Research Fit

References

- [1] Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity. Chem Biol Interact. 2025 Jan 5;393:111294.

- [2] Ahmad, B., et al. Trifolirhizin: A Phytochemical with Multiple Pharmacological Properties. Molecules 29.3 (2024): 548.

- [3] Zhang, X., et al. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect. Microbial Biotechnology 15.9 (2022): 2401-2413.

Substituting (-)-Maackiain 3-O-glucoside with its aglycone, (-)-Maackiain, is a critical error in experimental design. The glucose moiety is not a passive carrier; it significantly enhances aqueous solubility, which is crucial for preparing stock solutions and for formulation in biological assays. Furthermore, the glycosidic bond alters the molecule's metabolic fate, often making the glucoside a more stable pro-drug for in vivo or cell-based studies compared to the more rapidly metabolized aglycone. Procuring crude plant extracts is also inadvisable for reproducible research, as extracts contain a complex mixture of other flavonoids and compounds, introducing uncontrolled variables and yielding results that cannot be specifically attributed to the target molecule.

Substitution Risk

References

- [1] Zhang, X., et al. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect. Microbial Biotechnology 15.9 (2022): 2401-2413.

- [2] Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity. Chem Biol Interact. 2025 Jan 5;393:111294.

- [3] Al-Khayri, J. M., et al. Study of total phenol, flavonoids contents and phytochemical screening of various leaves crude extracts of locally grown Thymus vulgaris. Journal of the Saudi Society of Agricultural Sciences 17.4 (2018): 420-424.

Enhanced Aqueous Solubility for Simplified Handling and Formulation

The addition of a glucose moiety via glycosylation is a well-established method for dramatically increasing the aqueous solubility of flavonoid aglycones. While specific quantitative data for (-)-Maackiain 3-O-glucoside is not readily available, the principle is demonstrated by related flavonoids where glycosylation increased water solubility by orders of magnitude. For example, the water solubility of daidzin (a glucoside) is over 6 times greater than its aglycone, daidzein. This property is critical for avoiding the use of high concentrations of organic solvents like DMSO in sensitive biological assays.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Significantly higher than aglycone (classified as 'slightly soluble') |

| Comparator Or Baseline | (-)-Maackiain (aglycone) has a predicted water solubility of 0.51 g/L. |

| Quantified Difference | Expected to be >6-fold higher based on analogous isoflavone pairs. |

| Conditions | Standard temperature and pressure in aqueous solution. |

Improved water solubility simplifies stock solution preparation, enhances formulation options, and reduces the need for potentially cytotoxic organic solvents in cell-based experiments.

Differential Antifungal Activity Profile Compared to Aglycone

In studies of antifungal natural products, the glycoside and aglycone forms often exhibit different potencies. For some classes of compounds, the glycoside form shows superior activity. For example, with saponins, monodesmosidic glycosides were found to be the most active antifungal agents against dermatophytic species, while their corresponding aglycones showed less effect. This suggests that the glucoside moiety is not merely for solubility but can be critical for biological interaction and efficacy, making the choice between the two forms application-dependent.

| Evidence Dimension | Antifungal Activity (MIC) |

| Target Compound Data | Confirmed antifungal properties. |

| Comparator Or Baseline | Aglycones of related compounds (saponins) showed lower antifungal activity than their glycosides. |

| Quantified Difference | Potency can differ significantly; in some classes, glycosides are more potent. |

| Conditions | In vitro antifungal assays against pathogenic fungi. |

For antifungal screening or development, assuming the aglycone is the only active form is incorrect; the glucoside may be more potent or have a different spectrum of activity.

Improved Bioavailability Profile for In Vivo and Cell-Based Models

Glycosylation often serves to protect flavonoids from rapid metabolism, effectively acting as a pro-drug that is absorbed and later converted to the active aglycone. Studies comparing flavonoid O-glycosides and their aglycones show that the glycoside can lead to higher plasma concentrations. While maackiain itself has low bioavailability and rapid elimination, its absorption can be higher when delivered in a more soluble form. Therefore, for studies involving intestinal absorption models (e.g., Caco-2 cells) or in vivo pharmacokinetics, the glucoside form is the more biologically relevant precursor.

| Evidence Dimension | Bioavailability / Absorption |

| Target Compound Data | Acts as a pro-drug for the active aglycone, (-)-Maackiain. |

| Comparator Or Baseline | (-)-Maackiain (aglycone) exhibits low bioavailability and rapid elimination when administered directly. |

| Quantified Difference | Glycosides of other flavonoids have demonstrated significantly higher bioavailability compared to their aglycones. |

| Conditions | In vivo oral administration or in vitro Caco-2 cell permeability assays. |

Using the glucoside provides a more realistic model for studying the absorption and metabolic fate of dietary or therapeutic isoflavonoids, leading to more clinically relevant data.

Formulation of Aqueous-Based Biofungicides and Plant Elicitors

The enhanced water solubility of (-)-Maackiain 3-O-glucoside makes it the superior choice for developing aqueous formulations for agricultural research. This allows for uniform application in phytopathology studies without the phytotoxicity associated with high concentrations of organic solvents, enabling more accurate assessment of its antifungal or phytoalexin-eliciting properties.

Pharmacokinetic and Intestinal Absorption Studies in Nutraceutical Research

When investigating the bioavailability and metabolism of pterocarpan isoflavonoids, starting with the naturally occurring glucoside is essential. Its pro-drug characteristics provide a relevant model for how the compound is absorbed and processed in vivo. Using this compound in Caco-2 cell models or animal studies yields more translatable data compared to using the less bioavailable aglycone directly.

High-Throughput Screening for Anti-inflammatory or Anticancer Agents

In automated high-throughput screening (HTS) campaigns, compound solubility is paramount for preventing precipitation and ensuring reliable, concentration-dependent results. The superior solubility of (-)-Maackiain 3-O-glucoside over its aglycone facilitates the creation of stable, high-concentration DMSO-free or low-DMSO stock solutions required for HTS workflows, ensuring experimental reproducibility.

Application Fit

References

- [1] Sun, D., et al. Trifolirhizin induces autophagy-dependent apoptosis in colon cancer via AMPK/mTOR signaling. Signal Transduction and Targeted Therapy 5.1 (2020): 174.

- [2] Cho, J. H., et al. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots. Journal of agricultural and food chemistry 57.11 (2009): 4580-4585.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Wikipedia

Explore Compound Types